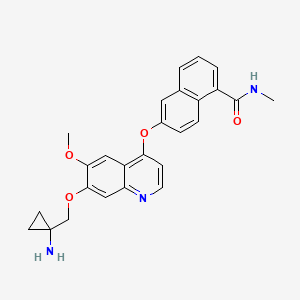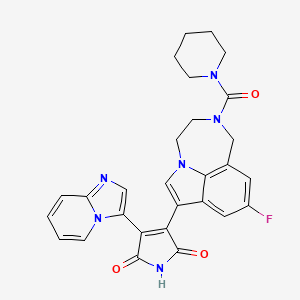
LY2090314
Overview
Description
LY-2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as protein synthesis initiation, cell proliferation, differentiation, and apoptosis . This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
LY2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively . GSK-3 is a serine/threonine kinase that plays a regulatory role in a variety of pathways, including initiation of protein synthesis, cell proliferation, cell differentiation, and apoptosis .
Mode of Action
It is known that this compound inhibits gsk-3, leading to the stabilization of β-catenin . This results in the activation of the Wnt/β-catenin pathway, which is known to regulate cell growth and differentiation .
Biochemical Pathways
this compound affects the Wnt/β-catenin pathway by inhibiting GSK-3 and stabilizing β-catenin . This leads to the activation of the pathway, which can decrease cell proliferation and increase cell differentiation .
Pharmacokinetics
this compound exhibits high clearance, approximating hepatic blood flow, and a moderate volume of distribution, resulting in rapid elimination . The half-life of this compound is approximately 0.4, 0.7, and 1.8-3.4 hours in rats, dogs, and humans, respectively . This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile .
Result of Action
this compound treatment has been shown to significantly reduce growth in various cell lines, including neuroblastoma and melanoma . This growth suppression is due to apoptosis, as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3, and a reduction in the anti-apoptotic protein, survivin .
Biochemical Analysis
Biochemical Properties
LY2090314 is a potent inhibitor of GSK-3, with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively . It has >10-fold selectivity for GSK3 over a panel of 40 kinases at a concentration of 20 μM . This compound treatment reduces the expression levels of phosphorylated GSK-3 proteins and increases the stability of β-catenin in cells .
Cellular Effects
This compound treatment exhibits significant growth reduction starting at a 20 nM concentration in various cell lines . It induces apoptosis as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3 and a reduction in the anti-apoptotic protein, survivin . This compound effectively reduces growth of both human MYCN amplified and non-amplified NB cell lines in vitro .
Molecular Mechanism
This compound’s mechanism of action is primarily through the inhibition of GSK-3 . It reduces the expression levels of phosphorylated GSK-3 proteins and increases the stability of β-catenin in cells . This leads to the activation of Wnt signaling, which plays a crucial role in cell proliferation and survival .
Temporal Effects in Laboratory Settings
This compound exhibits high clearance and a moderate volume of distribution, resulting in rapid elimination. The half-life is approximately 0.4, 0.7, and 1.8–3.4 hours in rats, dogs, and humans, respectively . This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile .
Dosage Effects in Animal Models
It is known that this compound exhibits high clearance and a moderate volume of distribution in rats and dogs .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway through its inhibition of GSK-3 . This leads to the activation of Wnt signaling, which plays a crucial role in cell proliferation and survival .
Transport and Distribution
This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile . Despite extensive metabolism, in rats and humans the parent compound is the sole identifiable drug-related moiety in plasma .
Subcellular Localization
It is known that this compound inhibits GSK-3, which is a cytoplasmic enzyme involved in numerous cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-2090314 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of a benzodiazepine core and subsequent modifications to introduce the imidazopyridine and pyrrole moieties .
Industrial Production Methods
Industrial production of LY-2090314 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction optimization, purification, and quality control to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
LY-2090314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: LY-2090314 can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
LY-2090314 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Tideglusib: Another glycogen synthase kinase-3 inhibitor with similar inhibitory effects but different chemical structure.
CHIR-99021: A selective inhibitor of glycogen synthase kinase-3 with applications in stem cell research and cancer therapy.
Uniqueness
LY-2090314 is unique due to its high selectivity and potency in inhibiting glycogen synthase kinase-3, with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively . Its ability to induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWTAWVFDCTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209085 | |
| Record name | LY-2090314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603288-22-8 | |
| Record name | LY-2090314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603288228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2090314 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2090314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2090314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822M3GYM67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2090314 is a potent and selective inhibitor of both GSK3α and GSK3β isoforms. [, ] It binds to the ATP-binding site of GSK-3, preventing its kinase activity. []
A: Inhibiting GSK-3 with this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key protein in the Wnt signaling pathway. [, , , ] This leads to β-catenin stabilization and accumulation, activating the Wnt/β-catenin pathway. [, , ] This pathway plays a crucial role in various cellular processes like proliferation, differentiation, and apoptosis. []
ANone: The molecular formula of this compound is C28H26FN7O3, and its molecular weight is 527.56 g/mol. These details can be derived from the full chemical name: 3-[9-fluoro-2-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro[1,4]diazepino[6,7,1-hi]indol-7-yl]-4-imidazo[1,2-a]pyridin-3-yl-1H-pyrrole-2,5-dione.
ANone: While the provided research papers do not present detailed spectroscopic data, they highlight its chemical structure. Further investigation into publicly available chemical databases or contacting the original researchers could yield more information.
A: this compound exhibits high clearance, primarily through extensive hepatic metabolism. [] It has a moderate volume of distribution and is rapidly eliminated with a short half-life in rats, dogs, and humans. [] Metabolites are mainly excreted in feces via bile, with negligible circulating levels. []
A: this compound administration leads to β-catenin stabilization and upregulation of Axin2 gene expression, a marker of Wnt pathway activation, in preclinical models. [, ]
A: this compound demonstrates potent in vitro cytotoxicity in melanoma cell lines, inducing caspase activation and PARP cleavage. [] It also inhibits the growth of pancreatic cancer cells and enhances their sensitivity to chemotherapeutic agents like nab-paclitaxel. [, ]
A: this compound treatment resulted in tumor growth delay in A375 melanoma xenografts. [] In pancreatic cancer models, this compound combined with nab-paclitaxel significantly prolonged survival in mice. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


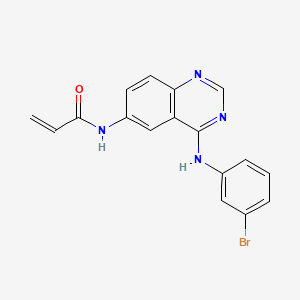
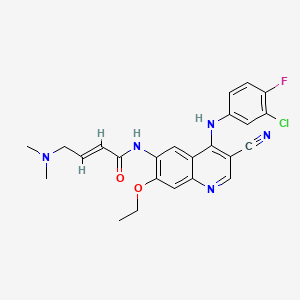

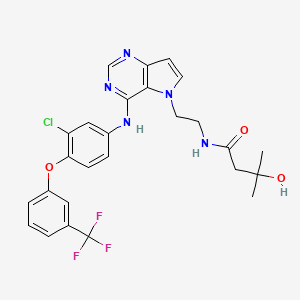

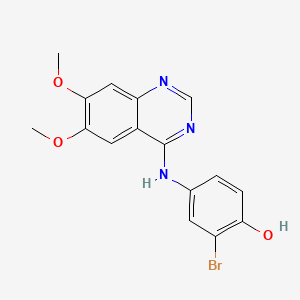
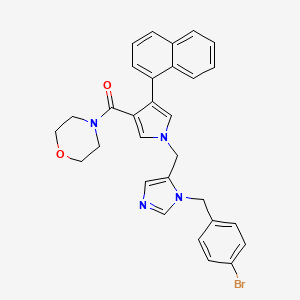
![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)
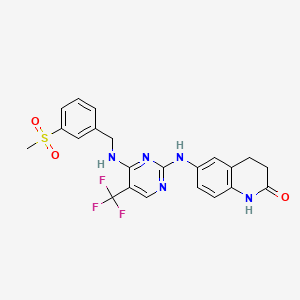
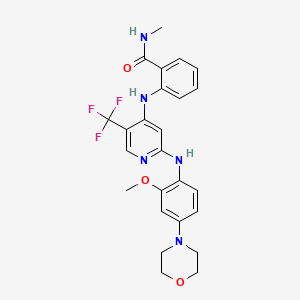
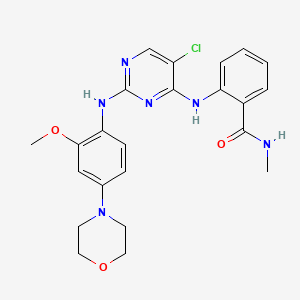
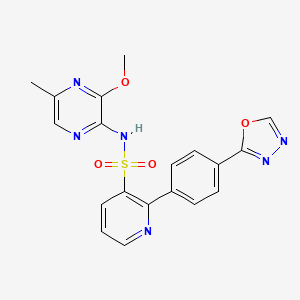
![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)
